molecular formula C15H18BrN3O2S B2357634 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide CAS No. 422287-69-2

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide

Cat. No.: B2357634
CAS No.: 422287-69-2
M. Wt: 384.29
InChI Key: YXUHWURQDXUFRL-UHFFFAOYSA-N
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Description

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide is a complex organic compound with a molecular formula of C19H24BrN3O2S. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazolinone Core: This is usually achieved through the cyclization of appropriate anthranilic acid derivatives with isothiocyanates under reflux conditions.

    Amidation: The final step involves the reaction of the brominated quinazolinone with N-propan-2-ylbutanamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carbonyl groups to alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibiting Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulating Receptors: The compound could interact with cellular receptors, altering signal transduction pathways and cellular responses.

    Inducing Apoptosis: In cancer research, it may induce programmed cell death (apoptosis) in cancer cells, thereby reducing tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide
  • 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide
  • 4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cyclopentylbenzamide

Uniqueness

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide is unique due to its specific substitution pattern and the presence of the propan-2-ylbutanamide moiety. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-9(2)17-13(20)4-3-7-19-14(21)11-8-10(16)5-6-12(11)18-15(19)22/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUHWURQDXUFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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